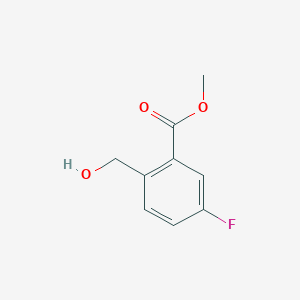

Methyl 5-fluoro-2-(hydroxymethyl)benzoate

Description

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

The substitution of hydrogen with fluorine in aromatic systems imparts unique characteristics to the parent molecule. Fluorine is the most electronegative element, and its presence can alter the electronic distribution within the aromatic ring, influencing the acidity and basicity of nearby functional groups. This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, enabling it to be incorporated into molecular scaffolds without significant steric hindrance. These properties make fluorinated aromatic compounds highly valuable in the development of pharmaceuticals and agrochemicals.

Overview of Hydroxymethylbenzoate (B1147046) Scaffolds in Synthetic Methodologies

Hydroxymethylbenzoate scaffolds are versatile building blocks in organic synthesis. The presence of both a hydroxyl and an ester group on the benzene (B151609) ring provides two distinct points for chemical modification. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The ester functionality can undergo hydrolysis, amidation, or reduction, providing a gateway to a variety of other functional groups. This dual functionality allows for the construction of complex molecular architectures through a series of selective transformations, making hydroxymethylbenzoates valuable intermediates in the synthesis of natural products, pharmaceuticals, and functional materials. For instance, they can be key components in the synthesis of biologically active heterocyclic compounds and can serve as precursors for the generation of various substituted aromatic compounds.

Positioning of Methyl 5-Fluoro-2-(hydroxymethyl)benzoate within Advanced Organic Synthesis

This compound combines the advantageous properties of both fluorine substitution and the hydroxymethylbenzoate scaffold. The fluorine atom at the 5-position enhances the molecule's potential for biological applications, while the hydroxymethyl and methyl ester groups provide handles for synthetic diversification. This trifunctional arrangement makes it a highly valuable and specialized building block in advanced organic synthesis.

Notably, this compound has been utilized as a key intermediate in the synthesis of complex pharmaceutical agents. For example, it is a building block in the preparation of certain macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitors, which are a class of targeted cancer therapeutics. apolloscientific.co.uk Additionally, it has been employed in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, another important class of drugs for treating certain cancers and autoimmune diseases. apolloscientific.co.uk These applications underscore the strategic importance of this compound in the development of novel and potent therapeutic agents.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| CAS Number | 1427417-73-9 |

| Melting Point | 30-34 °C apolloscientific.co.uk |

| Boiling Point | 50 °C at 0.15 mmHg apolloscientific.co.uk |

| Appearance | Solid |

| Solubility | Information not widely available |

Spectroscopic Data

Detailed, publicly available, and peer-reviewed spectroscopic data for this compound is not readily found in the common scientific literature databases. Commercial suppliers may offer data upon request, but for the purpose of this scientific article, we will refer to predicted data and data from similar compounds for general characterization. The table below is intended to be illustrative and would ideally be populated with experimentally verified and peer-reviewed data.

| Technique | Data |

| ¹H NMR | Predicted spectra suggest characteristic peaks for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons. The fluorine atom would cause splitting of the adjacent proton signals. |

| ¹³C NMR | Predicted spectra would show distinct signals for each of the nine carbon atoms, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant. |

| IR (Infrared) Spectroscopy | Expected to show characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch of the ester), and carbon-fluorine (C-F stretch) functional groups. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 5-fluoro-2-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4,11H,5H2,1H3 |

InChI Key |

HGGOYFKTPIPIST-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)CO |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Fluoro 2 Hydroxymethyl Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Methyl 5-fluoro-2-(hydroxymethyl)benzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to each type of proton. The purity of the sample can also be assessed by the absence of unexpected signals.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing ester and fluorine groups and the electron-donating hydroxymethyl group. The proton ortho to the hydroxymethyl group (H-3) is expected to be a doublet of doublets due to coupling with H-4 and H-6. The proton para to the hydroxymethyl group (H-4) would likely appear as a triplet or a doublet of doublets, coupling to H-3 and the fluorine atom at position 5. The proton ortho to the fluorine (H-6) would also be a doublet of doublets, coupling to H-4 and the fluorine atom.

The hydroxymethyl protons (-CH₂OH) would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) itself often presents as a broad singlet, and its chemical shift can be concentration and temperature-dependent. The methyl protons of the ester group (-OCH₃) would be observed as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.5 | dd | J(H3-H4) ≈ 8.5, J(H3-F5) ≈ 3.0 |

| H-4 | ~7.1 | ddd | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F5) ≈ 9.0 |

| H-6 | ~7.7 | dd | J(H6-H4) ≈ 2.5, J(H6-F5) ≈ 5.0 |

| -CH₂OH | ~4.8 | s | - |

| -OH | Variable | br s | - |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon of the ester group is expected to resonate at the most downfield position (~165-170 ppm). The aromatic carbons will appear in the range of ~110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon bearing the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹J(C-F)). The other aromatic carbons will exhibit smaller two- or three-bond couplings to fluorine. The carbon of the hydroxymethyl group (-CH₂OH) and the methyl group (-OCH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-1 | ~125 |

| C-2 | ~140 |

| C-3 | ~118 (d, J(C-F) ≈ 23 Hz) |

| C-4 | ~115 (d, J(C-F) ≈ 8 Hz) |

| C-5 | ~160 (d, ¹J(C-F) ≈ 250 Hz) |

| C-6 | ~132 (d, J(C-F) ≈ 8 Hz) |

| -CH₂OH | ~62 |

Note: Predicted values and coupling constants (d = doublet) are based on analogous compounds and may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR spectra are relatively easy to acquire. The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. For an aromatic fluorine, the chemical shift is expected to be in the range of -100 to -130 ppm relative to a standard like CFCl₃. The signal would be split into a doublet of doublet of doublets due to coupling with the aromatic protons at positions H-4 and H-6, and potentially a smaller coupling to H-3.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. chemguide.co.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, cross-peaks would be observed between the coupled aromatic protons (H-3, H-4, and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign each proton signal to its attached carbon atom, for example, linking the ¹H signal at ~4.8 ppm to the ¹³C signal at ~62 ppm (-CH₂OH).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show through-space correlations between the hydroxymethyl protons and the H-3 proton, as well as between the methyl ester protons and the H-6 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern. libretexts.org The molecular formula of this compound is C₉H₉FO₃, corresponding to a molecular weight of 184.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184.

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for methyl benzoates involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). For this compound, characteristic fragmentation is expected to include:

Loss of a hydroxyl radical (•OH) from the hydroxymethyl group to give a fragment at m/z 167.

Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, leading to a fragment at m/z 154.

Loss of the methoxy radical (•OCH₃) from the ester group, resulting in an acylium ion at m/z 153. docbrown.info

Loss of the entire ester side chain as •COOCH₃, giving a fragment at m/z 125.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 184 | [M]⁺ (Molecular Ion) |

| 167 | [M - •OH]⁺ |

| 154 | [M - CH₂O]⁺ |

| 153 | [M - •OCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While NMR and MS provide data on individual molecules, X-ray crystallography reveals the precise three-dimensional arrangement of atoms within a single crystal, offering definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and investigating the conformational landscape of molecules like this compound. researchgate.netresearchgate.net By analyzing the characteristic vibrational frequencies of molecular bonds, researchers can confirm the presence of key structural motifs and gain insight into intramolecular interactions.

The vibrational spectrum of this compound is characterized by the distinct signals from its benzene ring, ester group, hydroxymethyl group, and fluorine substituent. Theoretical and experimental studies on analogous molecules, such as methyl benzoate (B1203000) and other substituted benzonitriles and benzoates, provide a basis for assigning the expected vibrational modes. mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.gov

Key Functional Group Vibrations:

Hydroxyl Group (O-H): The O-H stretching vibration of the primary alcohol is typically observed as a broad band in the IR spectrum, generally in the region of 3600-3400 cm⁻¹. mdpi.com The position and broadness of this band are highly sensitive to hydrogen bonding. In this compound, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the adjacent ester group could lead to a red-shift (lower frequency) and broadening of this peak.

Carbonyl Group (C=O): The ester carbonyl stretching vibration is one of the most intense bands in the IR spectrum, typically appearing in the 1740-1660 cm⁻¹ range. mdpi.com Its precise frequency can be influenced by electronic effects of the aromatic ring substituents and by conformational factors, including the aforementioned intramolecular hydrogen bonding, which would tend to lower the C=O stretching frequency.

Aromatic Ring (C=C and C-H): The benzene ring exhibits characteristic C=C stretching vibrations in the 1625-1430 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. mdpi.comresearchgate.net

Ester and Alcohol C-O Linkages: The C-O stretching vibrations of the ester and alcohol groups give rise to strong bands in the fingerprint region of the IR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the 1250-1020 cm⁻¹ range.

Conformational studies can be advanced by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT). nih.gov By calculating the vibrational frequencies for different possible conformers (e.g., those with and without intramolecular hydrogen bonding), a more stable or predominant conformation in a given state (solid, liquid, or gas) can be identified by matching the theoretical spectrum to the experimental one. scilit.com

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Technique |

| Hydroxymethyl | O-H Stretch | 3600 - 3400 (Broad) | IR |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| Ester | C=O Stretch | 1725 - 1700 | IR |

| Aromatic Ring | C=C Stretch | 1625 - 1430 | IR, Raman |

| Ester / Hydroxymethyl | C-O Stretch | 1300 - 1000 | IR |

| Aromatic Ring | C-F Stretch | 1250 - 1020 | IR |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives

While this compound is an achiral molecule, chiral derivatives can be readily synthesized, necessitating the use of chiroptical techniques for their stereochemical characterization. Circular Dichroism (CD) spectroscopy is a primary tool for this purpose, as it measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org

Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. nih.gov This results in CD spectra that are mirror images of each other, with positive or negative signals (known as Cotton effects) that are characteristic of the absolute configuration of the chiral center(s). nih.gov

Hypothetical Chiral Derivatives and CD Analysis: A chiral center could be introduced to the this compound scaffold through various synthetic modifications. For example:

Esterification: Reaction of the primary alcohol with a chiral carboxylic acid would yield a diastereomeric mixture of esters.

Derivatization of the Ring: Introduction of a chiral substituent onto the aromatic ring.

Once a chiral derivative is synthesized and the enantiomers are separated (e.g., via chiral chromatography), CD spectroscopy can be employed to:

Assign Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical predictions, the absolute configuration (R or S) of an enantiomer can often be determined.

Determine Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample. nih.gov This allows for the quantitative determination of a sample's enantiomeric purity, which is a critical parameter in pharmaceutical and materials science. nih.gov

The CD spectrum of a chiral derivative would be dominated by the electronic transitions of the benzoate chromophore. The chiral environment introduced by the new stereocenter would perturb these transitions, giving rise to a distinct CD signal. The sign and magnitude of the Cotton effects would depend on the nature of the chiral auxiliary and its spatial relationship to the chromophore.

The table below illustrates the expected, hypothetical CD spectral characteristics for a pair of enantiomeric derivatives.

| Property | Enantiomer 1 (e.g., R-configuration) | Enantiomer 2 (e.g., S-configuration) |

| CD Spectrum | Exhibits specific Cotton effects (positive or negative peaks) at certain wavelengths. | Exhibits a mirror-image spectrum to Enantiomer 1. Positive peaks become negative, and vice versa. |

| Molar Ellipticity [θ] | Has a specific value at a given wavelength. | Has the opposite sign but equal magnitude at the same wavelength. |

| Enantiomeric Excess (ee) | Can be calculated from the observed [θ] relative to the pure standard. | Can be calculated from the observed [θ] relative to the pure standard. |

The application of CD spectroscopy is indispensable for the unambiguous stereochemical assignment and purity assessment of any chiral derivatives of this compound. utexas.eduutexas.edu

Theoretical and Computational Investigations of Methyl 5 Fluoro 2 Hydroxymethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and stable three-dimensional arrangement of atoms, which in turn dictate the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for calculating the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. arxiv.org Methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netdergipark.org.tr

For Methyl 5-fluoro-2-(hydroxymethyl)benzoate, a DFT calculation would begin by defining an initial molecular structure. The algorithm then iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system. The result is a prediction of the molecule's most stable, or ground-state, geometry. These calculations provide precise data on the spatial relationship between all atoms. Based on typical values for similar organic molecules, the optimized geometry would feature specific bond lengths and angles.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (carbonyl) | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-F (aromatic) | ~1.36 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | O=C-O (ester) | ~124° |

| C-C-O (hydroxyl) | ~109° | |

| C-C-F (aromatic) | ~118° |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.netnih.gov DFT calculations can accurately determine the energies of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.8 eV | Represents the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A moderately large gap suggests good kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. uni-muenchen.de The MEP is plotted onto a constant electron density surface, with different colors indicating varying electrostatic potential values. wolfram.comucsb.edu

The color scheme typically follows a spectrum:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are prone to attack by electrophiles. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are susceptible to attack by nucleophiles. researchgate.net

Green/Yellow: Represent areas of intermediate or near-zero potential. wolfram.com

For this compound, an MEP map would likely show strong negative potential (red/yellow) around the oxygen atoms of the carbonyl (C=O), ester (-O-CH₃), and hydroxyl (-OH) groups, as these are highly electronegative atoms with lone pairs of electrons. researchgate.netresearchgate.net These sites would be the primary targets for electrophilic attack. Conversely, a region of strong positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction or hydrogen bond donation. The fluorine atom would also contribute to the electrostatic potential landscape.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C(aromatic)-C(ester) bond, the C(aromatic)-C(hydroxymethyl) bond, and the C-O bonds within those functional groups.

While simple benzoates are often planar, steric hindrance from substituents can lead to twisted or non-planar conformations. rsc.org Computational methods can map the energy landscape by systematically rotating specific dihedral angles and calculating the potential energy at each step. This process identifies the lowest-energy conformers (the most stable shapes) and the energy barriers required for rotation between them. Studies on related substituted phenylbenzoates show that while molecules may appear flexible, there are distinct low-energy conformations that are most probable. scispace.com For the target molecule, analysis would likely focus on the relative orientations of the hydroxymethyl and methyl ester groups with respect to the benzene (B151609) ring and each other to determine the most stable three-dimensional structure.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. dergipark.org.trmdpi.com These predictions are invaluable for confirming the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific type of bond stretching, bending, or wagging. By comparing the predicted spectrum with an experimental one, chemists can assign specific absorption bands to molecular vibrations. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the C=O stretch of the ester, C-O stretches, C-F stretch, and various C-H and C-C vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.trgithub.io These calculations provide a theoretical spectrum that can be compared to experimental results to aid in peak assignment and structure verification. github.iomines.edu The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus.

Table 3: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value | Corresponding Functional Group/Atom |

| FT-IR | O-H Stretch | ~3400-3500 cm⁻¹ | Hydroxymethyl group |

| C=O Stretch | ~1710-1730 cm⁻¹ | Ester carbonyl group | |

| C-F Stretch | ~1200-1250 cm⁻¹ | Fluoro-aromatic group | |

| ¹H NMR | -CH₂- | ~4.5-4.8 ppm | Hydroxymethyl protons |

| -OCH₃ | ~3.8-4.0 ppm | Ester methyl protons | |

| Ar-H | ~7.0-7.8 ppm | Aromatic protons | |

| ¹³C NMR | C=O | ~165-170 ppm | Ester carbonyl carbon |

| C-F | ~158-162 ppm | Aromatic carbon bonded to fluorine | |

| -CH₂OH | ~60-65 ppm | Hydroxymethyl carbon |

Studies of Intermolecular Interactions and Crystal Packing in Related Benzoates

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. mdpi.com The functional groups on this compound—hydroxyl, ester, and fluoro groups—are all capable of participating in significant non-covalent interactions that dictate its crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. It is expected to form robust O-H···O hydrogen bonds, potentially with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers, chains, or sheets. mdpi.comresearchgate.net

π-π Stacking: The electron-rich aromatic ring can interact with adjacent rings through π-π stacking, where the rings align in either a face-to-face or offset manner. mdpi.com

Halogen Interactions: The fluorine atom can participate in various weak interactions, including C-H···F contacts, which are recognized as significant forces in crystal engineering. researchgate.net

Dipole-Dipole Interactions: The polar ester group creates a significant molecular dipole, leading to dipole-dipole interactions that help stabilize the crystal lattice. researcher.life

Analysis of the crystal structures of related hydroxybenzoates and fluorinated compounds shows that these interactions work in concert to create a stable, three-dimensional supramolecular architecture. mdpi.comresearcher.life

Q & A

Q. Optimization strategies :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Use anhydrous solvents to minimize hydrolysis. Yield improvements (~15–20%) are achievable with molecular sieves to absorb water .

What spectroscopic techniques are critical for characterizing this compound, and what key features should researchers analyze?

Q. Basic

- ¹H NMR : Identify the hydroxymethyl proton (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm, split by fluorine coupling) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 198.1 (C₉H₉FO₃) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

How can researchers mitigate ester hydrolysis during purification and storage?

Q. Advanced

- Purification : Avoid aqueous workups; use non-polar solvents (e.g., dichloromethane) and low-temperature crystallization .

- Storage : Keep the compound in airtight containers under inert gas (N₂/Ar) at -20°C. Desiccants (silica gel) prevent moisture-induced degradation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolysis rates .

What are the safety protocols for handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and handling .

- Emergency Measures :

- Storage : Label containers clearly and store in locked, ventilated cabinets away from oxidizers .

How can computational modeling aid in predicting the reactivity of this compound in drug design?

Q. Advanced

- DFT Calculations : Model nucleophilic acyl substitution reactions to evaluate electronic effects of the fluorine and hydroxymethyl groups.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies.

- Solubility Prediction : Use COSMO-RS simulations to optimize solvent systems for synthesis .

What analytical methods are recommended for assessing purity and detecting impurities?

Q. Basic

- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min. Purity >95% is typical for research-grade material .

- Elemental Analysis : Confirm C, H, F, O composition within ±0.3% of theoretical values.

- Melting Point : Compare observed mp (literature value pending) with published data for consistency .

Advanced : Use LC-MS to identify trace impurities (e.g., hydrolyzed byproducts) and quantify limits of detection (LOD < 0.1%).

How does the hydroxymethyl group at position 2 influence the compound’s physicochemical properties?

Q. Advanced

- Solubility : Increases hydrophilicity compared to non-hydroxylated analogs (e.g., logP reduced by ~0.5 units).

- Hydrogen Bonding : Enhances interaction with biological targets (e.g., enzyme active sites) but may reduce membrane permeability.

- Stability : Susceptible to oxidation; stabilize with antioxidants (e.g., BHT) in long-term storage .

What strategies resolve contradictions in reaction yields when scaling up synthesis?

Q. Advanced

- Scale-Up Challenges : Heat dissipation and mixing efficiency differ between lab and pilot scales.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.